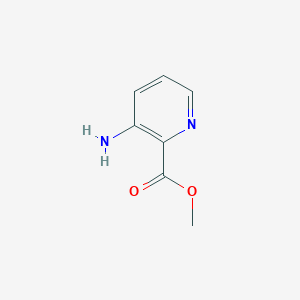

Methyl 3-aminopicolinate

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic and industrial laboratories, precise identification of chemical compounds is paramount. Methyl 3-aminopicolinate is known by several systematic and common names, with its identity being unequivocally confirmed by its unique CAS Registry Number. biosynth.comsigmaaldrich.comsigmaaldrich.comalchempharmtech.com Its structure is characterized by a pyridine (B92270) ring substituted with an amino group at the 3-position and a methyl ester group at the 2-position. cymitquimica.com This arrangement of functional groups imparts specific reactivity to the molecule. cymitquimica.comlookchem.com

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 3-aminopyridine-2-carboxylate sigmaaldrich.comsigmaaldrich.com |

| Synonyms | Methyl 3-amino-2-pyridinecarboxylate, 3-Aminopyridine-2-carboxylic acid methyl ester, 3-Amino-2-methoxycarbonylpyridine cymitquimica.comlookchem.com |

| CAS Number | 36052-27-4 biosynth.comsigmaaldrich.comalchempharmtech.com |

| Molecular Formula | C₇H₈N₂O₂ biosynth.comcymitquimica.com |

| Molecular Weight | 152.15 g/mol biosynth.comambeed.com |

| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3 sigmaaldrich.comcymitquimica.com |

| InChIKey | YQKTYFNLRUWQFV-UHFFFAOYSA-N sigmaaldrich.comcymitquimica.com |

| SMILES | COC(=O)C1=C(C=CC=N1)N biosynth.comcymitquimica.com |

Historical Overview of Research on Picolinic Acid Derivatives

Research into picolinic acid and its derivatives has a rich history rooted in biochemistry and synthetic chemistry. Picolinic acid, or pyridine-2-carboxylic acid, is a natural catabolite of the essential amino acid tryptophan, produced via the kynurenine (B1673888) pathway in mammals. wikipedia.orgasm.org Its role as a bidentate chelating agent for various metal ions like zinc, iron, and chromium has been a significant area of study, particularly concerning nutrient absorption and transport. wikipedia.orgontosight.ai

The scientific exploration of picolinic acid derivatives expanded as researchers began to modify the core structure to explore new functionalities. ontosight.ai Early studies revealed that certain derivatives possess notable biological activities, including antimicrobial and anti-inflammatory effects. ontosight.ai A pivotal discovery was the ability of picolinic acid to reversibly inhibit the growth of cultured cells, arresting normal cells in the G1 phase of the cell cycle, which spurred further investigation into its mechanism of action. nih.gov In the realm of agriculture, picolinic acid derivatives emerged as a major class of synthetic auxin herbicides, with compounds like picloram (B1677784) and clopyralid (B1669233) being commercialized in the mid-20th century. nih.gov This has led to extensive research in creating novel and more effective herbicides by modifying the picolinic acid skeleton. nih.gov The microbial degradation of picolinic acid has also been a subject of research for over 50 years, highlighting its importance in environmental science. asm.org

Significance of this compound as a Research Chemical and Building Block

This compound is recognized as a valuable research chemical primarily due to its function as a versatile building block in organic synthesis. biosynth.com Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group on a heterocyclic scaffold, allows for a wide range of chemical transformations. lookchem.com This makes it an important intermediate for constructing more complex molecules. biosynth.comlookchem.com

In the field of organic synthesis, this compound serves as a key intermediate for the preparation of a diverse array of chemical compounds. lookchem.com The presence of reactive amino and ester groups allows for its use in various reactions to build new molecular frameworks. lookchem.com For instance, the amino group can readily undergo acylation reactions. A documented example is the reaction of this compound with 2-ethoxybenzoyl chloride in the presence of triethylamine (B128534) to yield methyl 3-(2-ethoxybenzamido)picolinate. ambeed.com The ester group can be hydrolyzed or transformed, and the pyridine ring itself can participate in further functionalization, making the compound a strategic starting material for complex target molecules. chemicalbook.com

The structural motifs present in this compound are relevant to medicinal chemistry, making it a useful intermediate in the synthesis of pharmaceutical compounds. biosynth.comlookchem.comchemfish.com Its unique chemical structure provides a scaffold for the development of novel compounds with potential therapeutic applications. lookchem.com Researchers utilize it as a starting material to explore new chemical entities that may interact with biological targets. The ability to modify both the amino and ester functions allows for the systematic development of compound libraries for screening and drug discovery programs. ambeed.comsmolecule.com

In agrochemical research, this compound and related compounds are of significant interest. biosynth.commolbase.com The picolinate (B1231196) chemical class is well-established in the herbicide market, functioning as synthetic auxins that disrupt plant growth. nih.gov Research in this area focuses on synthesizing new picolinate derivatives to develop herbicides with improved efficacy, selectivity, and environmental profiles. nih.govgoogle.com For example, extensive research has been conducted on 4-aminopicolinates and 6-(aryl)-4-aminopicolinates as potent herbicides. google.comgoogle.com this compound serves as a valuable precursor in the exploratory synthesis of such next-generation agrochemicals. smolecule.comsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKTYFNLRUWQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432492 | |

| Record name | Methyl 3-aminopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36052-27-4 | |

| Record name | 2-Pyridinecarboxylic acid, 3-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36052-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-aminopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-aminopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Organic Synthesis

Established Synthetic Routes to Methyl 3-aminopicolinate

The synthesis of this compound can be achieved through several pathways, with the most common being the direct esterification of its corresponding carboxylic acid.

Esterification of 3-Aminopicolinic Acid

The most direct and widely employed method for synthesizing this compound is the Fischer esterification of 3-Aminopicolinic acid. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). chemicalbook.com The mixture is heated under reflux to drive the reaction to completion. The general procedure involves dissolving 3-Aminopicolinic acid in an excess of methanol, followed by the careful addition of the acid catalyst. The reaction is monitored until the starting material is consumed. Upon completion, the excess methanol is removed under reduced pressure, and the resulting crude product is neutralized and purified.

Table 1: Reagents for Esterification of 3-Aminopicolinic Acid

| Reagent | Role |

| 3-Aminopicolinic Acid | Starting Material |

| Methanol (MeOH) | Reactant & Solvent |

| Sulfuric Acid (H₂SO₄) | Catalyst |

Other Reported Synthesis Pathways

Another pathway reported for the synthesis of isomeric aminopicolinates, which could be adapted, starts from a halogenated pyridine (B92270) ring. For example, a chloro-substituted picolinate (B1231196) can react with an azide (B81097) source, like sodium azide, followed by reduction of the resulting azide intermediate to the desired amine.

Synthetic Strategies for Derivatives of this compound

The reactivity of the amino group and the ester functionality in this compound allows for the synthesis of a diverse range of derivatives.

Acylation of the Amino Group

The primary amino group of this compound is nucleophilic and can readily undergo acylation reactions with various acylating agents. This reaction is fundamental for introducing a wide array of substituents. For example, treatment of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base like triethylamine (B128534), leads to the formation of the corresponding amide, Methyl 3-benzamidopicolinate. The base is necessary to neutralize the hydrochloric acid byproduct generated during the reaction. This straightforward modification is a key step in the synthesis of more complex heterocyclic systems.

Formation of Quinazolinamine Derivatives

This compound is a key precursor in the synthesis of quinazolinamine derivatives, which are of significant interest in medicinal chemistry. The synthesis is a multi-step process that typically begins with the acylation of the amino group of this compound. The resulting amide undergoes cyclization reactions to form the quinazolinone core. For instance, the acylated intermediate can be treated with phosphorus oxychloride to form a chloro-quinazoline intermediate. This intermediate can then react with various amines via nucleophilic aromatic substitution to yield a diverse library of quinazolinamine derivatives. researchgate.net This strategy allows for the systematic modification of the final structure to explore structure-activity relationships.

Table 2: General Steps for Quinazolinamine Synthesis

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Acylation | Acyl Chloride, Base | N-acylated aminopicolinate |

| 2 | Cyclization/Chlorination | POCl₃ | Chloro-quinazolinamine |

| 3 | Nucleophilic Substitution | Amine | Quinazolinamine Derivative |

Synthesis of Triazole Derivatives from Aminopicolinohydrazide

To synthesize triazole derivatives, this compound is first converted into its corresponding hydrazide, 3-Aminopicolinohydrazide. This is achieved by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303), typically in a solvent like ethanol (B145695) under reflux. The hydrazide is a versatile intermediate for the construction of five-membered heterocyclic rings.

The formation of the triazole ring from 3-Aminopicolinohydrazide can be accomplished through several methods. One common approach is to react the hydrazide with carbon disulfide in the presence of a base. This reaction leads to the formation of a dithiocarbazate intermediate, which upon further reaction with hydrazine, cyclizes to form a triazole-thione derivative. Alternatively, the hydrazide can be condensed with an aldehyde to form a hydrazone (a Schiff base), which can then undergo oxidative cyclization to yield a triazole ring. These methods provide access to a variety of substituted triazole derivatives tethered to the pyridine core.

Preparation of Picolinic Acid N-Oxides

The synthesis of Picolinic Acid N-oxides is a key preliminary step in the functionalization of the pyridine ring. A common and effective method for this transformation is the direct oxidation of picolinic acid. This is typically achieved using a strong oxidizing agent in an acidic medium.

One of the most prevalent methods involves the use of hydrogen peroxide in conjunction with glacial acetic acid. arkat-usa.org The reaction proceeds by the electrophilic attack of the oxygen from the peracetic acid (formed in situ) on the nitrogen atom of the pyridine ring. Alternative catalysts, such as heteropolyacids like Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻), have been shown to efficiently catalyze the N-oxidation of various pyridine carboxylic acids, including picolinic acid, using hydrogen peroxide as the oxidant. researchgate.net These catalytic methods offer high selectivity and yield of the corresponding N-oxides. researchgate.net The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring, facilitating subsequent reactions such as nitration.

Table 1: Conditions for N-Oxidation of Picolinic Acid

| Starting Material | Oxidizing Agent | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Picolinic Acid | 30% Hydrogen Peroxide | Glacial Acetic Acid | Picolinic Acid N-Oxide | arkat-usa.org |

| Picolinic Acid | Hydrogen Peroxide | Preyssler's Catalyst | Picolinic Acid N-Oxide | researchgate.net |

Synthesis of Alkyl 3-aminopicolinates

The synthesis of alkyl 3-aminopicolinates, such as this compound, is typically achieved through a multi-step process starting from a suitably functionalized pyridine ring. A common strategy involves the reduction of a nitro group positioned at the 3-position of the picolinic acid core, followed by esterification of the carboxylic acid.

The precursor, 3-nitropicolinic acid, can be synthesized and then reduced to 3-aminopicolinic acid. The reduction is commonly carried out via catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. mnstate.edu This method provides a high yield of the desired amino acid. mnstate.edu

Once 3-aminopicolinic acid is obtained, the final step is the esterification of the carboxylic acid group. A standard method for this is the Fischer esterification, which involves reacting the amino acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. This reaction produces the corresponding alkyl 3-aminopicolinate.

Table 2: Synthesis of this compound

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Reduction | 3-Nitropicolinic Acid | H₂, 10% Pd/C, H₂O | 3-Aminopicolinic Acid | mnstate.edu |

| 2. Esterification | 3-Aminopicolinic Acid | Methanol, H₂SO₄ (cat.) | This compound | (Standard Method) |

Advanced Synthetic Transformations and Chemical Reactivity

This compound possesses two key functional groups—an aromatic amine and a methyl ester—which allow for a variety of subsequent chemical transformations.

Nucleophilic Substitution Reactions

The aromatic amino group at the 3-position of this compound can be converted into a variety of other functional groups through diazotization followed by nucleophilic substitution, a sequence known as the Sandmeyer reaction. wikipedia.orglscollege.ac.in

The process begins with the treatment of the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (e.g., methyl 3-(chloro-diazonium)picolinate). mnstate.edu The diazonium group is an excellent leaving group (N₂) and can be readily displaced by various nucleophiles, often with the use of a copper(I) salt catalyst. wikipedia.orglscollege.ac.in

This methodology allows for the introduction of a wide range of substituents onto the pyridine ring that are otherwise difficult to install directly.

Table 3: Examples of Sandmeyer Reactions on a 3-Aminopicolinate Core

| Desired Product | Diazotization Reagents | Substitution Reagent | Reference |

|---|---|---|---|

| Methyl 3-chloropicolinate | NaNO₂, HCl | Copper(I) chloride (CuCl) | wikipedia.orglscollege.ac.in |

| Methyl 3-bromopicolinate | NaNO₂, HBr | Copper(I) bromide (CuBr) | wikipedia.orglscollege.ac.in |

| Methyl 3-cyanopicolinate | NaNO₂, H₂SO₄ | Copper(I) cyanide (CuCN) | wikipedia.orglscollege.ac.in |

Cyclization Reactions

The structure of this compound, containing an amino group ortho to the ring nitrogen and adjacent to an ester group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. A significant application is in the construction of the pyrazolo[3,4-b]pyridine scaffold.

This can be achieved through a condensation reaction between the 3-amino group of the picolinate derivative and a 1,3-dicarbonyl compound or its equivalent. The reaction typically proceeds via an initial condensation of the amino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyrazole (B372694) ring. This synthetic strategy is a fundamental approach to building the pyrazolo[3,4-b]pyridine core, which is a privileged structure in medicinal chemistry.

Reactions with Hydrazine Hydrate

The methyl ester functional group of this compound readily reacts with hydrazine hydrate (N₂H₄·H₂O). This is a classic nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction results in the displacement of the methoxy (B1213986) group (-OCH₃) and the formation of the corresponding acid hydrazide, 3-aminopicolinohydrazide .

This transformation is typically carried out by heating the ester in a solvent such as ethanol with an excess of hydrazine hydrate. The resulting hydrazide is a stable, crystalline solid and serves as a versatile intermediate for the synthesis of other heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, through subsequent reactions with appropriate reagents.

Table 4: Hydrazinolysis of this compound

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Ethanol | 3-Aminopicolinohydrazide |

Reactions Involving Carbon Disulfide

The primary amino group of this compound can undergo reaction with carbon disulfide (CS₂) in the presence of a base. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. rsc.org This initial addition, typically facilitated by a base like potassium hydroxide (B78521) or a tertiary amine, leads to the formation of a dithiocarbamate (B8719985) salt.

This dithiocarbamate intermediate can be isolated or used in situ for further reactions. For instance, acidification would yield the unstable dithiocarbamic acid. More commonly, the dithiocarbamate salt is reacted with an alkylating agent (e.g., methyl iodide) to form a stable dithiocarbamate ester. These derivatives are useful intermediates in the synthesis of various sulfur-containing heterocyclic compounds.

Table 5: Reaction with Carbon Disulfide

| Starting Material | Reagents | Intermediate Product |

|---|

Schiff Base Formation

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond (C=N). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. youtube.comdergipark.org.tr This reaction is a cornerstone of organic synthesis due to its efficiency and the broad utility of the resulting imine products. nih.gov For this compound, the primary amino group (-NH₂) readily reacts with carbonyl compounds to yield the corresponding Schiff base derivatives.

The formation of a Schiff base from this compound proceeds via a nucleophilic addition mechanism. jocpr.com The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule, typically facilitated by acid catalysis, to form the stable imine product. youtube.comjocpr.com The reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product side. youtube.com

Commonly, the synthesis is carried out in solvents like ethanol or methanol, where the reactants are refluxed for a period to ensure the completion of the reaction. dergipark.org.trresearchgate.net The use of a catalytic amount of acid, such as acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. redalyc.org

The general reaction can be summarized as follows: this compound + Aldehyde/Ketone ⇌ Schiff Base + Water

The stability of the resulting Schiff base can vary. Those derived from aromatic aldehydes are generally more stable due to the conjugation of the C=N bond with the aromatic ring system. dergipark.org.tr These compounds are often crystalline solids and can be readily characterized using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR. tandfonline.com

Table 1: Representative Schiff Base Formation from this compound

| Carbonyl Compound | Catalyst | Solvent | General Conditions | Product Type |

|---|---|---|---|---|

| Benzaldehyde | Acetic Acid (catalytic) | Ethanol | Reflux, 2-4 hours | Aromatic Schiff Base |

| Salicylaldehyde (B1680747) | None/Acetic Acid | Methanol | Reflux, 1-3 hours | Aromatic Schiff Base with intramolecular H-bonding |

| 4-Methoxybenzaldehyde | Acetic Acid (catalytic) | Ethanol | Reflux, 3-5 hours | Electron-donating Aromatic Schiff Base |

| 4-Nitrobenzaldehyde | Acetic Acid (catalytic) | Methanol/DMF | Reflux, 4-6 hours | Electron-withdrawing Aromatic Schiff Base |

Reactions with Aldehydes

The reaction of this compound with aldehydes is a primary route to the synthesis of Schiff bases (imines), as detailed in the previous section. This condensation reaction is one of the most fundamental and widely utilized transformations for primary amines. nih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate, which then dehydrates to form the imine. jocpr.com

The versatility of this reaction allows for the synthesis of a wide array of derivatives by simply varying the aldehyde reactant. ekb.eg Both aliphatic and aromatic aldehydes can be employed, although aromatic aldehydes typically yield more stable Schiff base products due to electronic conjugation. dergipark.org.tr

Aromatic Aldehydes: The condensation with substituted benzaldehydes is a common strategy. researchgate.net Electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde can influence the reaction rate and the electronic properties of the resulting Schiff base. researchgate.netrsc.org For example, reacting this compound with salicylaldehyde (2-hydroxybenzaldehyde) results in a Schiff base that can act as a chelating ligand, with the hydroxyl group positioned to coordinate with metal ions.

Aliphatic Aldehydes: While reactions with aliphatic aldehydes are also possible, the resulting Schiff bases are often less stable and can be more susceptible to polymerization or hydrolysis. dergipark.org.tr These reactions are typically performed under carefully controlled, anhydrous conditions to favor the formation of the desired imine product. The reactivity of the aldehyde functional group is a key aspect, making it a valuable component in various enzymatic and synthetic chemical transformations. nih.gov

The reaction conditions are generally mild, often requiring only mixing the reactants in a suitable solvent, such as ethanol, and heating to reflux. tandfonline.com An acid catalyst is frequently added in small amounts to accelerate the dehydration step. redalyc.org The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). nih.gov

Table 2: Examples of Reactions between this compound and Various Aldehydes

| Aldehyde Reactant | Solvent System | Catalyst | Key Features |

|---|---|---|---|

| Substituted Benzaldehydes | Ethanol or Methanol | Acetic Acid (catalytic) | Forms stable, often crystalline, aromatic Schiff bases. Electronic properties are tunable via substituents. |

| Heterocyclic Aldehydes (e.g., Pyridine-2-carboxaldehyde) | Methanol | Acetic Acid (catalytic) | Introduces additional heteroatoms and potential coordination sites into the final molecule. |

| Aliphatic Aldehydes (e.g., Butanal) | Anhydrous Ethanol or THF | Lewis Acids (e.g., MgSO₄ as dehydrating agent) | Product imines are generally less stable; requires anhydrous conditions to prevent hydrolysis and side reactions. |

| Cinnamaldehyde | Ethanol | Acetic Acid (catalytic) | Yields a conjugated Schiff base with an extended π-system. |

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) spectra, a comprehensive picture of the molecule's atomic arrangement can be constructed.

The ¹H NMR spectrum of Methyl 3-aminopicolinate is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the methyl ester group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring—specifically, the electron-donating amino group (-NH₂) and the electron-withdrawing methyl carboxylate group (-COOCH₃).

The aromatic region typically displays signals for the three protons on the picolinate (B1231196) ring. Their specific chemical shifts and coupling patterns are diagnostic of their relative positions. For comparison, in a related compound like 3-methyl-2-pyridinamine, the ring protons appear at δ 7.9, 7.2, and 6.5 ppm. chemicalbook.com For this compound, the protons are expected in a similar range, with exact values depending on the solvent. The amino group protons often appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. The methyl ester group gives rise to a sharp singlet, typically observed in the upfield region of the spectrum around δ 3.8-4.0 ppm. rsc.org

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine Ring H | ~6.5 - 8.0 | Doublet, Triplet, or Multiplet | Exact shifts and couplings depend on the specific proton (H-4, H-5, H-6). |

| Amino (-NH₂) | Variable (e.g., ~3.5 - 5.5) | Broad Singlet | Position and shape are highly dependent on solvent and concentration. |

In derivatives of this compound, changes in substitution on the amino group or the pyridine ring would lead to predictable changes in the ¹H NMR spectrum. For example, N-alkylation would cause the disappearance of the NH₂ signal and the appearance of new signals corresponding to the alkyl group.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is typically the most downfield signal, expected in the range of δ 165-175 ppm. mdpi.com The carbon atoms of the pyridine ring appear in the aromatic region (δ 100-160 ppm). The carbon atom attached to the amino group (C3) is expected to be shielded relative to the others due to the electron-donating nature of nitrogen, while the carbon attached to the ester group (C2) would be deshielded. The methyl carbon of the ester group is found significantly upfield, typically around δ 50-55 ppm. mdpi.com The analysis of ¹³C NMR spectra, often recorded with proton decoupling, provides a direct count of the non-equivalent carbon atoms in the molecule. rsc.org

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~165-175 | Most downfield signal due to the electronegative oxygen atoms. mdpi.com |

| Pyridine Ring C2 | ~150-160 | Deshielded due to attachment to both the ring nitrogen and the ester group. |

| Pyridine Ring C3 | ~140-150 | Chemical shift influenced by the attached amino group. |

| Pyridine Ring C4, C5, C6 | ~110-140 | Aromatic region, specific shifts determined by their position relative to substituents. |

NMR spectroscopy is a key technique for investigating the conformational preferences of molecules in solution. nih.govrsc.org For this compound, conformational analysis would focus on the orientation of the methyl ester and amino groups relative to the pyridine ring. Rotation around the C2-C(O)OCH₃ and C3-NH₂ single bonds can lead to different conformers.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons. mdpi.com For instance, a NOESY experiment could reveal through-space correlations between the amino protons and the H-4 proton of the ring, or between the methyl ester protons and the H-6 proton, providing evidence for the preferred orientation of these functional groups. The existence of a strong intramolecular hydrogen bond between the amino group and the ester's carbonyl oxygen would significantly restrict the rotation of these groups, favoring a more planar conformation. nih.gov Variable temperature NMR studies can also provide information on the energy barriers to rotation and the populations of different conformers. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The amino group (-NH₂) typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. pressbooks.pub The exact position and intensity of these bands can be influenced by hydrogen bonding.

C=O Stretching: The ester carbonyl group (C=O) gives rise to a strong, sharp absorption band in the region of 1700-1735 cm⁻¹. libretexts.org Its position can indicate the presence of conjugation or strain.

C=C and C=N Stretching: The aromatic pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz

C-O Stretching: The C-O single bond of the ester group results in a strong band, typically found in the 1100-1300 cm⁻¹ range. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. vscht.czlibretexts.org

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3400-3500 | Medium |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3300-3400 | Medium |

| Ester (C=O) | C=O Stretch | ~1700-1735 | Strong, Sharp |

| Aromatic Ring | C=C & C=N Stretch | ~1400-1600 | Medium to Strong |

| Ester (C-O) | C-O Stretch | ~1100-1300 | Strong |

| Aromatic C-H | C-H Stretch | ~3010-3100 | Medium to Weak |

The structure of this compound is conducive to the formation of an intramolecular hydrogen bond (IMHB) between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the adjacent ester group. ruc.dk The formation of this six-membered ring is energetically favorable and can significantly influence the molecule's conformation and spectroscopic properties. nih.gov

IR spectroscopy is a sensitive probe for hydrogen bonding. The presence of a strong IMHB would cause the N-H stretching bands to shift to lower frequencies (a redshift) and become broader and more intense compared to a similar amine without this interaction. mdpi.com For instance, instead of sharp peaks around 3300-3500 cm⁻¹, one might observe a broader, single band at a lower wavenumber, indicating that one of the N-H bonds is constrained by the hydrogen bond. ruc.dkresearchgate.net The strength of this hydrogen bond can be correlated with the magnitude of the redshift in the N-H stretching frequency. This interaction would also enforce a more planar arrangement of the amino and ester groups relative to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for its identification and structural elucidation. For this compound, with a molecular weight of 152.15 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 152. chemnet.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways characteristic of aromatic amines and methyl esters. The initial ionization involves the removal of an electron, typically from a lone pair on one of the nitrogen atoms or the oxygen of the carbonyl group, to form the molecular ion.

Common fragmentation pathways for compounds with similar functional groups include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 121. This is a common fragmentation for methyl esters.

Loss of the entire ester group (-COOCH₃): This cleavage would lead to a fragment corresponding to the aminopyridine ring, though less common as a primary fragmentation.

Decarboxylation (loss of CO₂): While more typical for acids, fragmentation of the ester can sometimes involve rearrangements leading to the loss of carbon dioxide.

Cleavage of the amino group (-NH₂): Loss of the amino group would produce a fragment at m/z 136.

Ring fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.

A plausible fragmentation pattern for this compound is detailed in the table below, based on the general fragmentation behavior of related compounds.

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 152 | [C₇H₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 121 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 93 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated systems.

This compound contains a pyridine ring, an amino group, and a methyl ester group. The pyridine ring is an aromatic system and acts as a chromophore. The amino group, being an auxochrome, can influence the absorption maxima (λmax) and the molar absorptivity (ε) of the aromatic system through its electron-donating mesomeric effect.

While specific UV-Vis spectral data for this compound is not widely published, data for closely related compounds can provide an estimation of its absorption characteristics. For instance, a related compound, methyl 6-aminopicolinate, exhibits a maximum absorption (λmax) at 326 nm when measured in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com It is anticipated that this compound would also exhibit absorption in the UV region, likely with multiple bands corresponding to π → π* and n → π* transitions. The exact λmax values would be dependent on the solvent used due to solvatochromic effects.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Methyl 6-aminopicolinate | DMSO | 326 | chemicalbook.com |

| This compound | Not specified | Expected in the UV region | Inference |

X-ray Diffraction Studies of Related Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Methyl-3-aminothiophene-2-carboxylate | Monoclinic | P2₁/c | mdpi.com |

The crystal packing of methyl-3-aminothiophene-2-carboxylate is stabilized by a network of intermolecular interactions. mdpi.com These non-covalent interactions are crucial in determining the physical properties of the solid material. The primary interactions observed are:

N–H⋯O Hydrogen Bonds: The amino group acts as a hydrogen bond donor, forming strong hydrogen bonds with the carbonyl oxygen of the ester group on an adjacent molecule. This is a common and influential interaction in the packing of molecules containing both amine and carbonyl functionalities.

N–H⋯N Hydrogen Bonds: In addition to interacting with the carbonyl oxygen, the amino group can also form hydrogen bonds with the nitrogen atom of the thiophene (B33073) ring (or in the case of this compound, the pyridine ring) of a neighboring molecule. mdpi.com

For this compound, it is highly probable that similar intermolecular interactions would govern its crystal packing. The amino group would be a key participant in forming N–H⋯O hydrogen bonds with the ester's carbonyl oxygen and N–H⋯N hydrogen bonds with the pyridine ring nitrogen. These interactions would likely lead to the formation of supramolecular assemblies, such as chains or sheets, which then pack to form the three-dimensional crystal structure. The study of such interactions is fundamental to the field of crystal engineering, where the aim is to design and synthesize new materials with desired properties based on an understanding of intermolecular forces. mdpi.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Specific molecular modeling and in-depth conformational analysis studies dedicated solely to Methyl 3-aminopicolinate have not been extensively reported in the surveyed scientific literature. Computational efforts have predominantly concentrated on the larger, more complex molecules synthesized from this key intermediate.

Quantum Chemical Calculations

Dedicated Density Functional Theory (DFT) studies detailing the electronic structure, reactivity, and other quantum chemical properties of this compound are not prominently featured in the available research. Computational analyses, including DFT, are typically applied to the more complex derivatives to understand their biological activity.

While computational calculations of spectroscopic parameters for this compound were not found, experimental ¹H NMR data has been reported. The chemical shifts provide empirical data on the electronic environment of the protons within the molecule.

Table 1: Experimental ¹H NMR Chemical Shifts for this compound in CDCl₃. epo.org

Molecular Docking Studies

This compound is a crucial starting material for the synthesis of inhibitors targeting various proteins. Molecular docking studies on these derivatives have provided valuable insights into their binding mechanisms.

Quinazolinamine Derivatives: Derivatives of quinazolinamine synthesized from this compound have been investigated as inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which are involved in multidrug resistance in cancer. nih.govmdpi.com Molecular modeling of these compounds showed high docking scores when docked with human BCRP and P-gp models, indicating a high binding affinity. nih.gov These results offer a basis for the rational design of more potent dual inhibitors. nih.govmdpi.com

Pteridinone Derivatives: A series of pteridinone-based compounds, prepared using this compound, were identified as selective inhibitors of Class II alpha phosphoinositide-3-kinase (PI3K-C2α). acs.orgnih.gov Docking studies, in conjunction with co-crystal structure analysis, were instrumental in understanding the structural determinants for their binding and selectivity over other kinase isoforms. acs.orgnih.gov The pteridinone core was found to occupy the ATP-binding pocket of PI3K-C2α. acs.org Docking also helped rationalize how different substituents on the core scaffold influence binding affinity and interaction with specific subpockets within the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) Computational Approaches

Computational approaches have been integral to understanding the structure-activity relationships of compound libraries derived from this compound.

PI3K-C2α Inhibitors: For the pteridinone-based PI3K-C2α inhibitors, SAR studies revealed that modifications around the entire perimeter of the scaffold were key to identifying structural features driving activity and selectivity. acs.orgnih.gov For instance, it was found that while meta and para substitutions on a phenyl ring at one position were tolerated, ortho substitution led to a loss of activity. acs.orgnih.gov Similarly, the introduction of substituents at different positions on a thiazole (B1198619) moiety resulted in significant variations in inhibitory potency, with some changes causing a complete loss of activity—an "activity cliff". acs.orgnih.gov These empirical findings were often rationalized through docking studies, which helped to explain the observed SAR. acs.orgnih.gov

BCRP and P-gp Inhibitors: Investigation into quinazolinamine derivatives has been pursued to develop potent dual inhibitors of BCRP and P-gp. mdpi.com The systematic modification of this scaffold, which originates from this compound, is essential for elucidating the SAR and improving pharmacokinetic properties. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analyses, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, are not detailed in the surveyed research literature. Such analyses are typically conducted on final target molecules to predict their reactivity and electronic properties.

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. deeporigin.com It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions such as hydrogen bonding. deeporigin.commdpi.com Typically, red-colored regions on an ESP map indicate a negative electrostatic potential (electron-rich areas), while blue regions signify a positive potential (electron-poor areas). deeporigin.comresearchgate.net

For instance, in a study of a different molecule, methylamine (B109427) propionate, the ESP map clearly distinguished the negative potential around the oxygen atoms and the positive potential around the hydrogen atoms of the amine group. researchgate.net This type of analysis provides insights into how a molecule will interact with other molecules and its environment. deeporigin.com However, no such specific analysis detailing the electrostatic potential distribution, including the locations of maximum and minimum potential, has been published for this compound.

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful method to investigate intermolecular interactions within a crystal structure. mdpi.com This technique partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. mdpi.com The resulting surface is color-coded to highlight different types of intermolecular contacts and their relative strengths.

A comprehensive Hirshfeld surface analysis of this compound would require its crystal structure data, which is then used to generate the surfaces and corresponding fingerprint plots. This would allow for a detailed understanding of the packing motifs and the nature and proportion of intermolecular interactions governing its solid-state structure. Unfortunately, such a study, including the deconstruction of fingerprint plots into the contributions of various atomic contacts, has not been reported in the reviewed literature.

Medicinal Chemistry Applications and Biological Activity Investigations

Development of Biologically Active Derivatives

The chemical scaffold of methyl 3-aminopicolinate is a key building block for creating more complex molecules, including quinazolinamine and triazole derivatives, which have shown promise as enzyme inhibitors and antimicrobial agents. Furthermore, its inherent metal-chelating properties make it an attractive core for designing ligands in metalloenzyme-targeted drug discovery.

This compound is a crucial precursor in the synthesis of quinazolinamine derivatives, which have been investigated for their potential as inhibitors of enzymes such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). These transporters are often responsible for multidrug resistance in cancer cells. The synthesis of these derivatives involves a multi-step process that begins with the acylation of the amino group of this compound. For instance, reaction with benzoyl chloride in the presence of triethylamine (B128534) yields methyl 3-benzamidopicolinate. This intermediate can then undergo further reactions to form the quinazolinamine core.

The general synthetic pathway may involve the reaction of an anthranilamide with an aldehyde to form a 2-substituted quinazolin-4(3H)-one, which is then converted to a 4-chloroquinazoline (B184009) derivative using phosphorus oxychloride. Subsequent reaction with an appropriate amine, potentially derived from this compound, would yield the final quinazolinamine product. Structure-activity relationship (SAR) studies on these quinazolinamine derivatives have indicated that the nature and position of substituents on the quinazoline (B50416) ring system significantly influence their inhibitory potency against BCRP and P-gp. For example, introducing small alkyl groups at specific positions can modulate the hydrophobicity and binding affinity of the compounds to these transporters.

| Compound Scaffold | Starting Material Component | Biological Target | Therapeutic Potential |

|---|---|---|---|

| Quinazolinamine | This compound | BCRP, P-gp | Overcoming multidrug resistance in cancer |

The triazole nucleus is a well-established pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial effects. While direct synthesis of antimicrobial triazoles starting from this compound is not extensively documented in the provided literature, the general synthetic strategies for 1,2,4-triazoles can be conceptually applied. A common method involves the conversion of a carboxylic acid to its corresponding ester, followed by reaction with hydrazine (B178648) to form a hydrazide. This hydrazide can then be treated with a dithiocarbazate salt and cyclized with hydrazine to form the 4-amino-3-mercapto-1,2,4-triazole ring.

The antimicrobial activity of triazole derivatives is often attributed to their ability to inhibit essential enzymes in microbial pathogens. For instance, certain triazoles are effective against a range of bacteria and fungi, with their efficacy being dependent on the substituents on the triazole ring. Structure-activity relationship studies have shown that the presence of specific aryl or alkyl groups can significantly enhance the antimicrobial potency.

| Triazole Derivative Type | General Synthetic Precursor | Antimicrobial Spectrum | Mechanism of Action (General) |

|---|---|---|---|

| Substituted 1,2,4-triazoles | Carboxylic acid hydrazides | Bacteria (Gram-positive and Gram-negative), Fungi | Enzyme inhibition |

Metalloenzymes are a significant class of drug targets, and small molecules that can effectively chelate the metal ions in their active sites are valuable as inhibitors. The picolinate (B1231196) scaffold, present in this compound, is a known metal-binding pharmacophore. Picolinic acid and its derivatives can act as bidentate ligands, coordinating to metal ions through the pyridine (B92270) nitrogen and the carboxylate oxygen.

In the context of drug discovery, modifying the picolinate structure can lead to the development of metal-binding isosteres (MBIs) with improved pharmacokinetic properties while retaining their metal-chelating ability. These MBIs can be designed to target the metal cofactors in various metalloenzymes. The development of such ligands often involves fragment-based drug discovery (FBDD), where small, metal-binding fragments are identified and then optimized to create more potent and selective inhibitors. The amino and ester groups on this compound provide convenient handles for chemical modification to develop novel MBIs for specific metalloenzyme targets.

| Pharmacophore | Coordination Mode | Target Class | Application |

|---|---|---|---|

| Picolinic acid derivatives | Bidentate (N, O) | Metalloenzymes | Enzyme inhibition in drug discovery |

Enzyme Inhibition Studies

Derivatives of this compound have been implicitly or explicitly studied for their inhibitory effects on various enzymes critical to metabolic pathways and cellular signaling.

Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose. Inhibition of PEPCK is a therapeutic strategy for managing type 2 diabetes. A well-known inhibitor of PEPCK is 3-mercaptopicolinic acid (3-MPA), a derivative of picolinic acid. This indicates that the picolinate scaffold is a viable starting point for the design of PEPCK inhibitors.

While studies directly investigating derivatives of this compound as PEPCK modulators are not detailed in the provided search results, the known activity of 3-MPA suggests that modifications to the pyridine ring of picolinic acid can lead to potent enzyme inhibition. The amino group of this compound could be used to introduce various functional groups that may interact with the active site of PEPCK, potentially leading to the discovery of new modulators of this enzyme.

| Inhibitor | Enzyme Target | Therapeutic Area |

|---|---|---|

| 3-Mercaptopicolinic acid | Phosphoenolpyruvate Carboxykinase (PEPCK) | Type 2 Diabetes |

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a zinc metalloenzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD is of interest for studying the physiological roles of NAEs. Research has led to the discovery of quinazoline sulfonamide derivatives as the first small-molecule inhibitors of NAPE-PLD.

The synthesis of quinazolinamine derivatives can be achieved using this compound as a starting material. This connection suggests a pathway for developing NAPE-PLD inhibitors derived from this compound. Structure-activity relationship studies of known quinazoline-based NAPE-PLD inhibitors have highlighted the importance of the sulfonamide linker and the quinazolinedione ring for inhibitory activity. The modular nature of these inhibitors allows for systematic modifications to explore the chemical space and optimize potency and selectivity. For instance, the nature of the aromatic side chain attached to the sulfonamide linker has been shown to be a critical determinant of NAPE-PLD inhibition.

| Inhibitor Class | Enzyme Target | Key Structural Features for Activity |

|---|---|---|

| Quinazoline sulfonamides | N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Quinazolinedione ring, Sulfonamide linker, Aromatic side chain |

Insufficient Data to Generate Article on "this compound" within the Specified Scope

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific information available to generate a thorough and scientifically accurate article on the chemical compound “this compound” that strictly adheres to the requested outline.

The search did not yield specific research findings, data tables, or detailed discussions directly linking this compound to the following required topics:

Phosphoinositide-3-Kinase (PI3K) Inhibition: No studies were found that investigate or establish this compound as a PI3K inhibitor.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry: No specific SAR studies for this compound related to medicinal chemistry applications were identified. The search did not provide data on how modifications to its structure impact biological activity or enhance pharmacokinetic properties in therapeutic contexts.

Anticancer Research and Multidrug Resistance Reversal: There is no available research in the search results detailing the use of this compound in anticancer studies or as an agent for reversing multidrug resistance in cancer cells.

Potential in Other Therapeutic Areas: While derivatives of the broader "aminopicolinate" class have been investigated for activity against tuberculosis, no specific therapeutic applications for this compound were found. nih.gov

Research on related but distinct molecules, such as other picolinic acid derivatives, has been conducted in fields like herbicidal activity and as antibacterial agents when complexed with metals. nih.govmdpi.com However, this information falls outside the strict scope of the request, which is to focus solely on this compound and its applications in medicinal chemistry as outlined.

Due to the lack of specific data on this compound for the mandated sections, it is not possible to construct the requested article without resorting to speculation or including information on unrelated compounds, which would violate the explicit instructions provided.

Catalysis and Material Science Research

Methyl 3-aminopicolinate as a Ligand in Catalysis

The efficacy of this compound in catalysis stems from its role as a bidentate ligand. It can coordinate with a metal center through both the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amino group, creating a stable five-membered ring structure. This chelation enhances the stability and catalytic activity of the resulting metal complex.

The synthesis of metal complexes using picolinate-based ligands is a well-established area of coordination chemistry. Typically, these complexes are prepared by reacting the ligand with a suitable metal salt in a solvent. For instance, lanthanum complexes have been synthesized by heating a solution of a ligand and lanthanum chloride in ethanol (B145695) under reflux. nih.gov The resulting complex often precipitates from the solution upon cooling or adjustment of the pH. nih.gov

This compound can form complexes with a variety of transition metals. The coordination of the ligand to the metal center results in complexes with specific geometries, which are crucial for their catalytic function. For example, studies on analogous picolinic acid derivatives with Ni(II) and Co(II) have shown that the bidentate coordination of the ligand leads to distorted octahedral geometries. nih.gov The precise structure and properties of these complexes can be tuned by modifying the ligand or the metal precursor.

Table 1: Examples of Metal Ions Used in Complexes with Picolinate-Type Ligands

| Metal Ion | Typical Resulting Geometry | Reference |

|---|---|---|

| Lanthanum(III) | Octahedral | nih.gov |

| Copper(II) | Square Planar | scirp.org |

| Nickel(II) | Distorted Octahedral | nih.gov |

The synthesis process generally involves dissolving the ligand and the metal precursor (e.g., a metal chloride) in an appropriate solvent, followed by heating to facilitate the reaction. nih.govmdpi.com The final product is then isolated through filtration and purified by washing with solvents to remove any unreacted starting materials. nih.gov

Metal complexes derived from pyridine-based ligands, such as this compound, are active in various catalytic transformations.

In homogeneous catalysis , these complexes operate in the same phase as the reactants, typically in a liquid solution. Chiral diamine ligands with a pyridine core have been successfully employed in metal complexes for asymmetric transfer hydrogenation (ATH) reactions. mdpi.com These catalysts, particularly those involving rhodium, have proven effective in converting substrates into chiral products with a high degree of selectivity. mdpi.com The ligand's structure is critical in creating a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. The use of additives like Lanthanum triflate (La(OTf)₃) can further enhance the catalytic activity. mdpi.com

For heterogeneous catalysis , the catalyst exists in a different phase from the reactants. While direct examples involving this compound are not extensively detailed, the principles of creating such catalysts are well-understood. Metal complexes of this ligand could be immobilized on solid supports, such as metal oxides or polymers. This approach combines the high selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling. Multifunctional catalytic systems, where metal nanoparticles are supported on materials like Sn-MCM-41, have been investigated for selective oxidation reactions, demonstrating the potential of combining metal centers with solid supports. nih.gov

Applications in Advanced Materials

The ability of this compound to form stable, well-defined structures with metal ions makes it a valuable building block for the synthesis of advanced materials.

This compound serves as a precursor for functional materials primarily through the formation of metal-organic complexes. These complexes are not just catalysts but can be designed to possess specific electronic, magnetic, or optical properties. The interaction between the ligand and the metal ion dictates these properties, allowing for the rational design of materials tailored for specific applications. For example, metal-binding pharmacophores (MBPs) have been combined with bioisosteres to create alternative scaffolds for use in fragment-based drug discovery, highlighting the modularity of this approach. nih.gov The resulting metal complexes can be considered functional materials in their own right, with potential applications in areas such as sensors, molecular magnets, or light-emitting devices.

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | methyl 3-amino-2-pyridinecarboxylate | sigmaaldrich.com |

| CAS Number | 36052-27-4 | sigmaaldrich.com |

| Molecular Formula | C₇H₈N₂O₂ | sigmaaldrich.com |

| Melting Point | 139-146°C | sigmaaldrich.com |

| Boiling Point | 317.3°C at 760 mmHg | sigmaaldrich.com |

Q & A

Q. What are the standard synthetic routes for Methyl 3-aminopicolinate, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. For example, starting from 3-aminopicolinic acid, esterification with methanol under acidic conditions (e.g., H₂SO₄ catalysis) yields the methyl ester. Purity validation requires analytical techniques such as HPLC (for retention time consistency) and ¹H/¹³C NMR (to confirm functional groups and absence of unreacted starting materials) . Mass spectrometry (MS) further verifies molecular weight integrity.

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include solubility (tested in polar/non-polar solvents via titration), melting point (differential scanning calorimetry), and stability (via accelerated degradation studies under heat/light). Spectroscopic characterization (e.g., FTIR for carbonyl and amine groups) and chromatographic retention data are critical for reproducibility .

Q. What methodologies are used to study the reactivity of this compound in heterocyclic chemistry?

The amino and ester groups make it a versatile intermediate. Reactivity studies involve:

- Nucleophilic substitution at the pyridine ring (e.g., halogenation or coupling with boronic acids).

- Amide bond formation via activation of the ester group (e.g., using DCC or HATU). Reaction progress is monitored by TLC or LC-MS, with optimized conditions (temperature, catalyst) reported in kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from impurities, assay variability, or cell-line specificity. To address this:

- Reproduce experiments with independently synthesized batches (confirming purity via NMR/HPLC).

- Use positive/negative controls (e.g., reference inhibitors) and standardized protocols (IC₅₀/EC₅₀ determination in triplicate) .

- Perform meta-analyses of literature data to identify outliers or methodological biases .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Regioselectivity depends on:

Q. How can computational modeling enhance the design of this compound-based inhibitors?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., kinases). QSAR models correlate structural modifications (e.g., substituent electronegativity) with bioactivity, reducing trial-and-error synthesis .

Q. What cross-disciplinary applications exist for this compound beyond medicinal chemistry?

- Materials science : As a ligand for metal-organic frameworks (MOFs) due to its chelating pyridine group.

- Agrochemicals : Derivatization to herbicidal agents via sulfonamide linkages. Interdisciplinary collaboration ensures validation through techniques like XRD (for MOF crystallinity) or field trials (for agrochemical efficacy) .

Q. What ethical and safety protocols are critical when handling this compound?

- Follow SDS guidelines (e.g., PPE, fume hood use) to mitigate toxicity risks .

- Waste disposal : Neutralize acidic/basic byproducts before incineration.

- Ethical review : Required if derivatives are tested in vivo (e.g., IACUC protocols for animal studies) .

Methodological Best Practices

- Data reporting : Include detailed experimental conditions (solvent ratios, catalyst loading) and raw spectral data (NMR shifts, HPLC chromatograms) to enable replication .

- Literature gaps : Prioritize understudied applications (e.g., photodynamic therapy) by cross-referencing PubMed and SciFinder databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.